2-((3-Bromoimidazo[1,2-a]pyrazin-8-yl)amino)ethanol
Overview
Description
2-((3-Bromoimidazo[1,2-a]pyrazin-8-yl)amino)ethanol is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Bromoimidazo[1,2-a]pyrazin-8-yl)amino)ethanol typically involves the functionalization of the imidazo[1,2-a]pyrazine scaffoldThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in an organic solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((3-Bromoimidazo[1,2-a]pyrazin-8-yl)amino)ethanol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The imidazo[1,2-a]pyrazine ring can be reduced under specific conditions to yield partially or fully saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas under pressure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the hydroxyl and imidazo[1,2-a]pyrazine moieties .
Scientific Research Applications
2-((3-Bromoimidazo[1,2-a]pyrazin-8-yl)amino)ethanol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme modulators.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving signal transduction and cellular responses.
Industrial Applications: The compound can be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-((3-Bromoimidazo[1,2-a]pyrazin-8-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[1,2-a]pyrazine ring system play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit or activate specific pathways, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but lacks the pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrazine: Lacks the bromine atom and aminoethanol group
Uniqueness
2-((3-Bromoimidazo[1,2-a]pyrazin-8-yl)amino)ethanol is unique due to the presence of both the bromine atom and the aminoethanol group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields of research and industry .
Properties
CAS No. |
787590-45-8 |
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Molecular Formula |
C8H9BrN4O |
Molecular Weight |
257.09 g/mol |
IUPAC Name |
2-[(3-bromoimidazo[1,2-a]pyrazin-8-yl)amino]ethanol |
InChI |
InChI=1S/C8H9BrN4O/c9-6-5-12-8-7(11-2-4-14)10-1-3-13(6)8/h1,3,5,14H,2,4H2,(H,10,11) |
InChI Key |
BIUSHOMQIGSPJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=N1)NCCO)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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